molecular formula C33H45F3N2O3 B2572142 CDDO-dhTFEA

CDDO-dhTFEA

Número de catálogo: B2572142
Peso molecular: 574.7 g/mol
Clave InChI: RMYWYZJDSBWZHH-BFGQVZSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

CDDO-dhTFEA se sintetiza a través de una serie de reacciones químicas que comienzan con el ácido oleanólico, un triterpenoide natural. . Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar las transformaciones deseadas.

Comparación Con Compuestos Similares

CDDO-dhTFEA es parte de una familia de triterpenoides sintéticos derivados del ácido oleanólico. Compuestos similares incluyen:

This compound es único en sus modificaciones específicas, que confieren actividades biológicas distintas y potencial terapéutico .

Actividad Biológica

CDDO-dhTFEA, also known as RTA dh404, is a synthetic triterpenoid derived from oleanolic acid. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of chronic kidney disease (CKD) and glioblastoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

This compound exerts its biological effects primarily through the modulation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a critical transcription factor that regulates the expression of antioxidant proteins and is involved in cellular defense against oxidative stress.

  • Nrf2 Activation : this compound has been shown to restore Nrf2 activity in various models, including CKD and glioblastoma cell lines. In CKD models, it enhances the nuclear translocation of Nrf2, leading to increased expression of its downstream targets such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) .
  • Reduction of Oxidative Stress : The compound significantly reduces oxidative stress markers and inflammation in CKD models by attenuating the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which is often upregulated in inflammatory conditions .

1. Inhibition of Cell Proliferation in Glioblastoma

Studies have demonstrated that this compound effectively inhibits cell proliferation in glioblastoma cell lines such as U87MG and GBM8401. The inhibition is time- and dose-dependent, indicating that higher concentrations and prolonged exposure lead to more significant effects .

2. Cell Cycle Regulation

This compound promotes cell cycle arrest at the G2/M phase in glioblastoma cells. This arrest is associated with alterations in the expression levels of key cell cycle proteins, contributing to reduced DNA synthesis and cell viability .

3. Mitotic Arrest

The compound induces mitotic arrest in glioblastoma cells, which can be quantified using flow cytometry techniques. This effect is crucial for understanding how this compound can potentially enhance the efficacy of existing chemotherapeutic agents .

Case Studies and Experimental Data

Several studies have highlighted the efficacy of this compound across different biological contexts:

  • Chronic Kidney Disease Model : In a rat model of CKD, administration of this compound at a dose of 2 mg/kg/day for 12 weeks resulted in significant reductions in proteinuria and hypertension, along with improvements in renal function markers. The treatment also mitigated glomerulosclerosis and interstitial fibrosis .
  • Glioblastoma Studies : In vitro studies indicated that this compound not only inhibited cell growth but also altered the expression of critical proteins involved in apoptosis and cell survival pathways .

Summary of Key Research Findings

Study FocusKey FindingsReference
CKD ModelRestored Nrf2 activity; reduced oxidative stress
Glioblastoma Cell LinesTime- and dose-dependent inhibition of proliferation
Cell Cycle DynamicsInduced G2/M phase arrest; altered protein expression

Propiedades

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,12aR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,6a,7,8,8a,13,14a,14b-dodecahydropicene-4a-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h15,20,22-24H,8-14,16,18H2,1-7H3,(H,38,41)/t20-,22-,23+,24-,29-,30+,31+,32-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYWYZJDSBWZHH-BFGQVZSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)CC4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC(=O)[C@H]4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCC(F)(F)F)C)(C=C(C(=O)C3(C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.